molecular formula C18H13N5O4 B2917609 2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034348-03-1

2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B2917609
CAS No.: 2034348-03-1
M. Wt: 363.333
InChI Key: YHTFQPBUUYRYSJ-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-a]pyrazine core is a nitrogen-containing heterocyclic moiety found in various biologically active compounds . Compounds with this core have been synthesized as potential antiviral, antimicrobial, and anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives often involves aromatic nucleophilic substitution reactions . For example, one method involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazine derivatives can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazine derivatives are diverse and depend on the specific substituents present on the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazine derivatives can be determined using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .

Scientific Research Applications

Synthetic Approaches and Transformations

Synthetic Methodologies : Research has explored various synthetic routes to create [1,2,4]triazine derivatives and related systems. For instance, the synthesis of 6-Benzoyl-2H-[1,2,4]triazine-3,5-dione derivatives and their transformation into fused[1,2,4]triazine systems demonstrates the flexibility of these frameworks for creating complex heterocyclic compounds with potential pharmacological applications (Massry, 2003).

Anticonvulsant Activity : Some [1,2,4]triazolo[4,3-a]pyrazines have been synthesized and evaluated for their anticonvulsant activities, showcasing the therapeutic potential of this scaffold in drug discovery (Kelley et al., 1995).

Chemical Transformations and Reactions : Studies on the reactivity of [1,2,4]triazine and pyrazine derivatives have led to the discovery of new chemical transformations, enabling the synthesis of a wide range of heterocyclic compounds with varied biological and chemical properties (Johnson & Moody, 1985).

Applications in Drug Discovery and Material Science

Phosphodiesterase Inhibitors : Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines have been identified as selective inhibitors for phosphodiesterase 2, demonstrating the utility of [1,2,4]triazolo[4,3-a]pyrazine derivatives in developing drugs with potential CNS applications (Rombouts et al., 2015).

Antimicrobial Activity : Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized and shown to possess significant antibacterial activity, highlighting the relevance of [1,2,4]triazine derivatives in addressing antimicrobial resistance (Reddy et al., 2013).

Future Directions

The [1,2,4]triazolo[4,3-a]pyrazine core is a promising scaffold for the development of new therapeutic agents. Future research could focus on synthesizing novel derivatives and evaluating their biological activities .

Properties

IUPAC Name

2-[(4-nitrophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4/c24-17-16-19-22(12-13-6-8-15(9-7-13)23(26)27)18(25)21(16)11-10-20(17)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTFQPBUUYRYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)[N+](=O)[O-])C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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